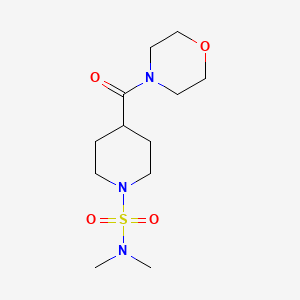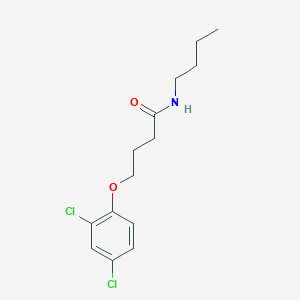![molecular formula C17H23N3O2S B4583181 N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4583181.png)
N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds within the family of thiazolo[3,2-a]pyrimidine derivatives involves key reaction steps such as the cyclization of specific precursors, alkylation, and condensation reactions. For instance, compounds similar to the one have been synthesized via reactions involving N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides and ethyl chloroacetate, showcasing a typical pathway for introducing functional groups and cyclic structures common in this chemical family (Gein et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazolo[3,2-a]pyrimidine derivatives is characterized by the presence of a fused ring system combining a thiazole ring and a pyrimidine ring. This structure is pivotal for the compound's reactivity and interaction with biological targets. Detailed structural analysis often involves X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms and the stereochemistry of the molecule. For example, studies on related compounds have confirmed structures through these techniques, providing insight into the molecular geometry that affects their chemical behavior and biological activity (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
The chemical reactivity of "N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide" and its analogs involves interactions that can be exploited for further chemical modifications or for binding to biological targets. Common reactions include N-alkylation, which allows for the introduction of various side chains and substituents, thereby altering the compound's physical and chemical properties for specific applications. Such modifications significantly impact the compound's solubility, stability, and reactivity, which are crucial for its potential uses in medicinal chemistry and other fields (Haiza et al., 2000).
Physical Properties Analysis
The physical properties of thiazolo[3,2-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments, which is critical for their formulation and application. These properties are often determined through analytical techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility studies in various solvents. The physical characteristics can dictate the compound's suitability for particular applications, especially in pharmaceutical formulations, where solubility and stability are paramount.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, define the scope of application for the thiazolo[3,2-a]pyrimidine derivatives. Investigations into these properties enable the tuning of the compound's reactivity, enhancing its utility in synthetic chemistry and potential biological applications. For instance, studies on the antimicrobial and anti-inflammatory activities of related compounds highlight the significance of understanding these chemical properties to harness their full potential in therapeutic applications (Doria et al., 1986).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of related thiazolo[3,2-a]pyrimidine derivatives. For instance, a study highlighted the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, exploring their potential as chemical intermediates for further pharmaceutical development (Peterlin-Mašič et al., 2000). Another research effort detailed the synthesis of 7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate derivatives, emphasizing their significance in medicinal chemistry due to their biological and pharmacological properties (Dong & Zhao, 2019).
Biological Activities and Potential Applications
Several studies have investigated the biological activities of thiazolo[3,2-a]pyrimidine derivatives and their potential applications. For example, compounds related to N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide have been evaluated for their antimicrobial properties, showing varying degrees of effectiveness against different bacterial strains (Bondock et al., 2008). Additionally, research into the design, synthesis, and antitumor evaluation of novel pyrazolopyrimidines and pyrazoloquinazolines has uncovered compounds with dose-dependent cytotoxic activities against liver and breast human cancer cells (El-Naggar et al., 2018).
Synthesis Techniques and Regioselectivity
Innovative synthesis techniques, such as ultrasound-assisted synthesis, have been applied to the production of antipyrinyl-pyrazolo[1,5-a]pyrimidines, demonstrating the efficiency of modern synthetic methods in creating complex heterocyclic compounds (Kaping et al., 2020). Furthermore, studies on the highly regioselective synthesis of thiadiazolo[3,2-a]pyrimidine derivatives highlight the importance of precise chemical reactions in generating compounds with specific structural features and potential therapeutic value (Dong & Zhao, 2019).
Propriétés
IUPAC Name |
N-cyclooctyl-2,3-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-11-12(2)23-17-18-10-14(16(22)20(11)17)15(21)19-13-8-6-4-3-5-7-9-13/h10,13H,3-9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEVCSHZOILUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3CCCCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)
![2-{[5-(1-adamantylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4583107.png)

![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)

![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![diethyl [1,4-phenylenebis(methylene)]biscarbamate](/img/structure/B4583157.png)
![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)

